Boronic acid, (2-methylpropyl)-, bis(2-methylpropyl) ester
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Overview
Description
Boronic acid, (2-methylpropyl)-, bis(2-methylpropyl) ester is an organic compound that belongs to the class of boronic esters. These compounds are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. Boronic esters are widely used in organic synthesis due to their unique reactivity and stability.
Preparation Methods
The synthesis of boronic acid, (2-methylpropyl)-, bis(2-methylpropyl) ester typically involves the reaction of boronic acids with alcohols. One common method is the dehydration of boric acid with alcohols to form borate esters . Another approach involves the reaction of organometallic compounds, such as Grignard reagents or organolithium compounds, with borate esters . These reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.
Chemical Reactions Analysis
Boronic acid, (2-methylpropyl)-, bis(2-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boric acid.
Reduction: Reduction reactions can convert boronic esters back to boranes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium complexes . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Boronic acid, (2-methylpropyl)-, bis(2-methylpropyl) ester has several applications in scientific research:
Mechanism of Action
The mechanism by which boronic acid, (2-methylpropyl)-, bis(2-methylpropyl) ester exerts its effects involves its ability to act as a Lewis acid. The boron atom in the compound can form reversible covalent complexes with Lewis bases, such as hydroxide anions and electron-donating groups like nitrogen or oxygen . This reactivity allows the compound to participate in various chemical reactions and interactions with biological molecules.
Comparison with Similar Compounds
Boronic acid, (2-methylpropyl)-, bis(2-methylpropyl) ester can be compared with other boronic esters and boronic acids. Similar compounds include:
Phenylboronic acid: A boronic acid with a phenyl group, commonly used in organic synthesis.
Methylboronic acid: A simpler boronic acid with a methyl group, used in similar applications.
Borinic acids: Compounds with two alkyl or aryl groups bonded to boron, which are more electrophilic than boronic esters.
The uniqueness of this compound lies in its specific alkyl substituents, which can influence its reactivity and stability in different chemical environments.
Properties
CAS No. |
95093-83-7 |
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Molecular Formula |
C12H27BO2 |
Molecular Weight |
214.15 g/mol |
IUPAC Name |
bis(2-methylpropoxy)-(2-methylpropyl)borane |
InChI |
InChI=1S/C12H27BO2/c1-10(2)7-13(14-8-11(3)4)15-9-12(5)6/h10-12H,7-9H2,1-6H3 |
InChI Key |
BOFHHPQLKJMCFE-UHFFFAOYSA-N |
Canonical SMILES |
B(CC(C)C)(OCC(C)C)OCC(C)C |
Origin of Product |
United States |
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